molecular formula C21H18Cl2N2O3S B3503682 N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Cat. No.: B3503682
M. Wt: 449.3 g/mol
InChI Key: PIPBQPMPPGFIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that has been widely used in scientific research. DASB is a member of the sulfonamide class of compounds, which has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide binds selectively to the SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. This compound binds to a specific site on the SERT protein, which is located on the presynaptic membrane of serotonin neurons. Binding of this compound to SERT blocks the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This mechanism of action is shared by other SERT-targeting drugs, such as selective serotonin reuptake inhibitors (SSRIs).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action on the SERT system. Increased extracellular serotonin levels have been associated with changes in mood, behavior, and cognition. This compound has been shown to induce changes in brain activity and connectivity, as measured by functional MRI, in regions involved in emotion regulation and reward processing. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several advantages as a research tool, including its high selectivity and affinity for SERT, its stability and solubility, and its availability as a radiolabeled compound for PET imaging. However, this compound also has some limitations, such as its relatively low signal-to-noise ratio in PET imaging, its potential for nonspecific binding to other proteins, and its limited ability to cross the blood-brain barrier.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide and the SERT system. One area of interest is the role of SERT in the pathophysiology of different psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new SERT-targeting drugs with improved efficacy and fewer side effects. Other future directions include the investigation of the interactions between the SERT system and other neurotransmitter systems, such as the glutamate and GABA systems, and the development of new imaging techniques for in vivo monitoring of SERT activity.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been widely used as a radioligand in positron emission tomography (PET) imaging studies to investigate the SERT system in vivo. PET imaging with this compound allows the visualization and quantification of SERT density and binding potential in different brain regions, providing valuable information on the role of SERT in various neurological and psychiatric disorders. This compound has been used in studies of depression, anxiety, obsessive-compulsive disorder, and eating disorders, among others. This compound has also been used in preclinical studies to investigate the pharmacology and efficacy of SERT-targeting drugs.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-13-5-3-4-6-19(13)25-29(27,28)20-9-15(8-7-14(20)2)21(26)24-18-11-16(22)10-17(23)12-18/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPBQPMPPGFIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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